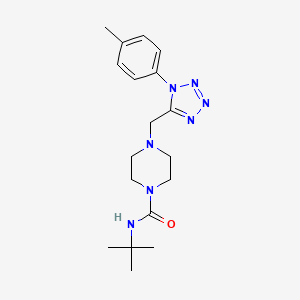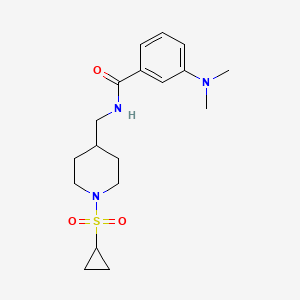![molecular formula C22H18F2N4OS B2494777 (6-(4-Fluorphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorphenyl)piperazin-1-yl)methanon CAS No. 1049446-21-0](/img/structure/B2494777.png)
(6-(4-Fluorphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorphenyl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H18F2N4OS and its molecular weight is 424.47. The purity is usually 95%.
BenchChem offers high-quality (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Bemerkenswerterweise sind sowohl 1d als auch 1e effektiver als Sorafenib gegen UO-31 Nierenzellen, MCF7 Brustkrebszellen, COLO 205 Darmkrebszellen, OVCAR-3 Eierstockkrebszellen und DU-145 Prostatakrebszellen .
- In Studien induzierte die Verbindung 4a Apoptose ohne Zellzyklusarretierung. Diese Eigenschaft deutet auf ihr Potenzial als Chemotherapeutikum hin .
- Neuartige Imidazo[2,1-b]thiazolderivate, einschließlich dieser Verbindung, zeigen eine starke antifungale Aktivität gegen Candida albicans. Insbesondere Verbindung 21a zeigt eine bemerkenswerte Potenz (MIC50 = 0,16 μg/mL) im Vergleich zu Fluconazol und Ciprofloxacin .
Antiproliferative Aktivität gegen Krebszellen
Induktion von Apoptose
Antibakterielle Aktivität
Zusammenfassend lässt sich sagen, dass “(6-(4-Fluorphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorphenyl)piperazin-1-yl)methanon” vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, von der Krebsforschung über die Medikamentenentwicklung bis hin zur molekularen Bildgebung. Seine vielseitigen Anwendungen machen es zu einem faszinierenden Thema für weitere Untersuchungen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊
Wirkmechanismus
Target of Action
Compounds with similar structures are often designed to interact with specific proteins or enzymes in the body, which are involved in critical biological processes. These targets could be receptors, ion channels, or enzymes involved in signal transduction, cellular metabolism, or other biological processes .
Mode of Action
The compound might bind to its target, altering the target’s normal function. This could inhibit (block) the target’s activity, activate it, or modify it in some other way .
Biochemical Pathways
The interaction between the compound and its target could affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a disease-causing substance, or it might activate a pathway that helps the body to fight disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, how it is distributed to different tissues, how it is metabolized (broken down), and how it is excreted. These properties can greatly affect the compound’s bioavailability (how much of the compound actually reaches its target) and its potential side effects .
Result of Action
The ultimate effect of the compound would depend on its mode of action and the biochemical pathways it affects. For example, it might slow the progression of a disease, alleviate symptoms, or potentially even cure the disease .
Action Environment
Various environmental factors can influence the action of the compound. These could include the pH of the body fluids, the presence of other substances that might interact with the compound, and the individual’s overall health status .
Eigenschaften
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-16-7-5-15(6-8-16)18-13-28-20(14-30-22(28)25-18)21(29)27-11-9-26(10-12-27)19-4-2-1-3-17(19)24/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWHTKCTWZZNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2494701.png)
![[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine](/img/structure/B2494703.png)
![1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494705.png)


![N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2494708.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2494711.png)
![4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2494712.png)

![2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole](/img/structure/B2494714.png)

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
